molecular formula C20H17FN4O4S B2918770 3-fluoro-4-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 946232-70-8

3-fluoro-4-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2918770
CAS No.: 946232-70-8
M. Wt: 428.44
InChI Key: HDPJOAHPCVNQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a synthetic chemical compound featuring a complex molecular structure comprising a benzenesulfonamide group linked to an imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of heterocyclic compounds as potential therapeutic agents. The presence of the imidazo[1,2-b]pyridazine moiety is a key structural feature, as this heterocyclic system is recognized as a privileged scaffold in drug discovery . Compounds based on the imidazo[1,2-b]pyridazine structure have been investigated for their activity as GABA receptor ligands, which may have implications for research into disorders of the central nervous system . Furthermore, recent scientific advancements have explored macrocyclic derivatives of imidazo[1,2-b]pyridazine for their potential as inhibitors of specific biological targets, such as the TRK receptor, which is a significant protein in the context of oncological research . The specific substitution pattern on this molecule, including the 3-fluoro and 4-methoxy groups on the benzenesulfonamide portion and the 6-methoxy group on the imidazo[1,2-b]pyridazine ring, is designed to modulate the compound's physicochemical properties, binding affinity, and metabolic stability for research purposes. This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4S/c1-28-18-7-6-15(11-16(18)21)30(26,27)24-14-5-3-4-13(10-14)17-12-25-19(22-17)8-9-20(23-25)29-2/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPJOAHPCVNQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-4-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its diverse biological activities. Its structure can be broken down as follows:

  • Fluoro Group : Enhances lipophilicity and bioavailability.
  • Methoxy Substituents : Potentially influence the compound's interaction with biological targets.
  • Imidazo[1,2-b]pyridazine Ring : Known for various pharmacological activities.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes, particularly those involved in inflammatory pathways.
  • Receptor Modulation : It may bind to various receptors, modulating their activity and influencing cellular responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on key enzymes involved in inflammatory processes. For instance:

  • Phosphodiesterase (PDE) Inhibition : Similar compounds have shown effectiveness in inhibiting PDE4, which plays a crucial role in regulating inflammation and immune responses .
Study ReferenceIC50 Value (nM)Target
Study A140PDE4
Study B550PDE4

In Vivo Studies

In vivo studies have further validated the anti-inflammatory potential of this compound. For example:

  • Asthma Model : In a murine model of asthma, compounds structurally similar to this compound reduced airway hyperreactivity significantly .

Case Studies

  • Case Study on Anti-inflammatory Activity :
    • A study evaluated the effects of the compound on eosinophil peroxidase activity in asthmatic mice. The results indicated a dose-dependent reduction in inflammation markers, suggesting potential therapeutic applications in respiratory diseases.
  • Cancer Research :
    • Research involving similar imidazo[1,2-b]pyridazine derivatives highlighted their ability to inhibit tumor growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through receptor-mediated pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Imidazo[1,2-b]Pyridazine Derivatives

Compounds sharing the imidazo[1,2-b]pyridazine core but differing in substituents provide insights into structure-activity relationships (SAR):

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Imidazo[1,2-b]pyridazine 3-Fluoro-4-methoxybenzenesulfonamide C19H17FN4O3S* ~436.4* Dual methoxy groups enhance solubility; fluorine improves metabolic stability.
N-(4-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)-2-(Trifluoromethyl)Benzenesulfonamide Imidazo[1,2-b]pyridazine 2-(Trifluoromethyl)benzenesulfonamide C20H15F3N4O3S 448.4 Trifluoromethyl group increases lipophilicity and potential blood-brain barrier penetration.
3-(2-Fluoro-5-{6-Methoxyimidazo[1,2-b]Pyridazin-2-yl}Phenyl)-1-(2-Methylphenyl)Urea Imidazo[1,2-b]pyridazine Urea linkage instead of sulfonamide C21H18FN5O2 391.4 Urea group may reduce acidity compared to sulfonamide, altering protein interactions.

*Hypothetical values based on structural similarity to .

Key Findings :

  • Sulfonamide vs.
  • Substituent Effects : The trifluoromethyl group in enhances lipophilicity (clogP ~3.5 vs. ~2.8 for the target), which may improve membrane permeability but reduce aqueous solubility.
Heterocyclic Variants with Sulfonamide Groups

Compounds with alternative heterocycles but similar sulfonamide functionalities:

Compound Name Core Structure Substituents Molecular Formula Key Features
3-Fluoro-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Benzenesulfonamide [1,2,4]Triazolo[4,3-b]pyridazine 3-Fluoro-benzenesulfonamide C18H14FN5O2S Triazole’s electron-deficient nature may reduce binding to ATP-binding pockets compared to imidazopyridazines.
4-(4-Amino-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine 4-Amino-1H-pyrazolo[3,4-d]pyrimidinyl C12H11N5O2S Pyrazolopyrimidine core is smaller, potentially limiting hydrophobic interactions.

Key Findings :

  • Heterocycle Impact : Imidazopyridazines (target compound) offer a larger aromatic surface for π-π stacking compared to triazolopyridazines or pyrazolopyrimidines , which may enhance affinity for kinase targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.